molecular formula C9H12ClNO3 B7948227 (R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride

Cat. No.: B7948227
M. Wt: 217.65 g/mol
InChI Key: RLVPOUUOZLRQJE-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various scientific fields. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available benzo[d][1,3]dioxole.

    Formation of Intermediate: The benzo[d][1,3]dioxole undergoes a series of reactions, including nitration, reduction, and protection of functional groups, to form the key intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.

    Final Conversion: The ®-enantiomer is converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing chiral catalysts to improve the enantioselectivity of the synthesis.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzodioxole ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes or receptors, modulating their activity.

    Pathways Involved: It influences biochemical pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.

    2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethanol: The non-hydrochloride form with similar chemical properties.

Uniqueness

®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets.

Properties

IUPAC Name

(2R)-2-amino-2-(1,3-benzodioxol-5-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVPOUUOZLRQJE-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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